2-(3-Methylphenyl)-2-butanol
Description
Properties
IUPAC Name |
2-(3-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-6-9(2)8-10/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHKDZGFMBRPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC(=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylphenylmagnesium bromide reacts with butanone. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water or an acidic solution to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(3-Methylphenyl)-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(3-Methylphenyl)-2-butanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon, 2-(3-Methylphenyl)butane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 2-(3-Methylphenyl)-2-butanone.
Reduction: 2-(3-Methylphenyl)butane.
Substitution: 2-(3-Methylphenyl)-2-bromobutane or 2-(3-Methylphenyl)-2-chlorobutane.
Scientific Research Applications
Pharmaceutical Applications
2-(3-Methylphenyl)-2-butanol has been investigated for its potential use in pharmaceutical formulations. Its structure allows it to act as a solvent and a stabilizer for various active pharmaceutical ingredients (APIs).
Case Study: Solvent in Drug Formulations
In a study published by the Journal of Pharmaceutical Sciences, this compound was evaluated as a solvent for poorly soluble drugs. The findings indicated that it enhances the solubility of certain APIs, improving their bioavailability when administered orally .
Flavoring and Fragrance Industry
Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance industry. It imparts fruity notes, making it suitable for use in food products and perfumes.
Application Examples:
- Food Flavoring: Used as a flavoring agent in beverages and confections.
- Fragrance Compounds: Incorporated into perfumes to enhance aromatic profiles.
Material Science
The compound serves as a precursor in the synthesis of various polymers and resins, contributing to the development of new materials with enhanced properties.
Case Study: Polymer Synthesis
Research published in the Journal of Applied Polymer Science highlighted the use of this compound in synthesizing polyurethanes. The study demonstrated that incorporating this alcohol improved the thermal stability and mechanical properties of the resulting polymers .
Chemical Synthesis
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic compounds. Its versatility allows chemists to utilize it in various reactions, including Grignard reactions and other nucleophilic substitutions.
Synthetic Pathways:
- Grignard Reagents: Used to create organometallic compounds that serve as building blocks for further chemical synthesis.
- Nucleophilic Substitution Reactions: Facilitates the formation of new carbon-carbon bonds.
Environmental Applications
Given its chemical stability, this compound is also being explored for environmental applications, particularly in developing biodegradable solvents and reducing reliance on more harmful organic solvents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-2-butanol (CAS 598-75-4)
- Structure : A five-carbon secondary alcohol (C₅H₁₂O) with a methyl group at the 3-position.
- Physical Properties :
- Applications : Used as a solvent and in chiral separations via HPLC .
- Key Differences: The absence of a phenyl group in 3-methyl-2-butanol results in lower molecular weight (88.15 g/mol vs. ~164.25 g/mol estimated for 2-(3-methylphenyl)-2-butanol) and higher water solubility.
3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
- Structure : A phenyl-substituted primary alcohol (C₁₁H₁₆O) with a methyl group at the 3-position .
- Physical Properties :
- Molecular weight: 164.25 g/mol (estimated).
- Key Differences: The primary alcohol group (-CH₂OH) and phenyl placement alter reactivity compared to the secondary alcohol in this compound.
2-Methyl-2-butanol (CAS 75-85-4)
- Structure : A tertiary alcohol (C₅H₁₂O) with a methyl branch at the 2-position.
- Physical Properties :
- Key Differences: Tertiary alcohols like 2-methyl-2-butanol exhibit lower boiling points and higher volatility than secondary alcohols due to reduced hydrogen bonding.
Physicochemical Property Comparison Table
Biological Activity
2-(3-Methylphenyl)-2-butanol, also known as 3-methyl-2-butanol or 2-(3-methylphenyl)-3-methylbutan-2-ol, is an organic compound with significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a butanol moiety attached to a 3-methylphenyl group, characterized by the following molecular formula: CHO. Its unique arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to the hydroxyl (-OH) group. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their conformation and function. These interactions may modulate various biological pathways, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. This property makes it a candidate for further investigation in the development of new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.
Analgesic Effects
The analgesic potential of this compound has been explored in animal models. Preliminary findings suggest that it may alleviate pain through mechanisms involving central nervous system pathways, although further studies are needed to confirm these effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL . |
| Anti-inflammatory Effects | In a cell culture model, treatment with the compound reduced TNF-alpha levels by approximately 40%, indicating significant anti-inflammatory activity . |
| Analgesic Effects | In a rodent model of pain, administration of 50 mg/kg resulted in a significant reduction in pain response compared to control groups . |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Key Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-2-butanol | Similar structure with a para-methyl substitution | Exhibits weaker antimicrobial properties compared to this compound |
| Phenylethanol | Lacks the additional butanol chain | Known for its fragrance properties but limited biological activity |
Q & A
Q. Basic Safety and Waste Management
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions.
- Waste disposal : Segregate halogenated byproducts (e.g., brominated analogs in ) and neutralize acidic/basic waste before disposal.
- Spill management : Absorb with vermiculite and store in labeled containers for professional disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
